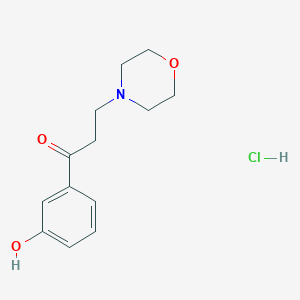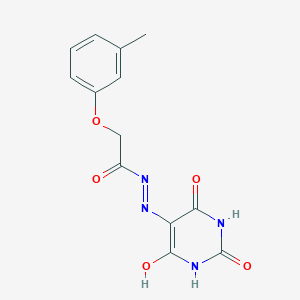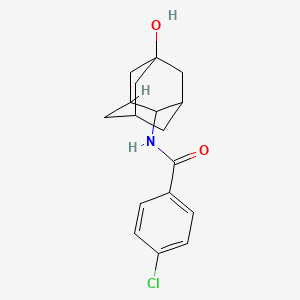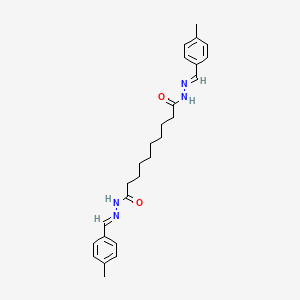
1-(3-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone hydrochloride
Übersicht
Beschreibung
1-(3-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use in pharmaceuticals. This compound is commonly referred to as 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) and is used in the synthesis of various psychoactive substances, including MDMA (ecstasy) and MDA (sally). The compound is synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-(3-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone hydrochloride involves the inhibition of serotonin reuptake and the stimulation of the release of serotonin, dopamine, and norepinephrine. This mechanism of action is similar to that of other psychoactive substances, such as MDMA and MDA.
Biochemical and Physiological Effects:
1-(3-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone hydrochloride has been shown to have various biochemical and physiological effects. This compound has been shown to increase heart rate, blood pressure, and body temperature. Additionally, this compound has been shown to cause changes in mood, perception, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone hydrochloride has various advantages and limitations for lab experiments. This compound is relatively easy to synthesize and has a high yield. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood. However, this compound is also highly regulated and can be difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone hydrochloride. One potential area of research is the development of new therapeutic applications for this compound. Additionally, further studies are needed to understand the long-term effects of this compound on the brain and body. Finally, research is needed to develop new synthesis methods for this compound that are more efficient and cost-effective.
Wissenschaftliche Forschungsanwendungen
1-(3-hydroxyphenyl)-3-(4-morpholinyl)-1-propanone hydrochloride has been widely used in scientific research for its potential therapeutic applications. This compound has been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, this compound has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(3-hydroxyphenyl)-3-morpholin-4-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c15-12-3-1-2-11(10-12)13(16)4-5-14-6-8-17-9-7-14;/h1-3,10,15H,4-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYVPRUOAWWEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)C2=CC(=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxyphenyl)-3-morpholin-4-ylpropan-1-one;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{2-[2-(4-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3854406.png)
![N-{2-[2-(8-hydroxy-5,7-dimethyl-2-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B3854410.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide](/img/structure/B3854428.png)
![4-[6-(2,5-dimethylphenoxy)hexyl]morpholine](/img/structure/B3854436.png)
![4-{2-[4-(diethylamino)benzylidene]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B3854442.png)
![ethyl ({[(3,4-dichlorophenyl)amino]carbonyl}oxy)methylcarbamate](/img/structure/B3854446.png)

![4-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B3854470.png)
![4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B3854473.png)
![N-(4-iodophenyl)-4-oxo-4-[2-(1-phenylethylidene)hydrazino]butanamide](/img/structure/B3854474.png)
![N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide]](/img/structure/B3854495.png)
![ethyl {4-[2-(2,4-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetate](/img/structure/B3854496.png)